molecular formula C8H11N3O3 B2721950 2-(Dimethylamino)-5-methoxypyrimidine-4-carboxylic acid CAS No. 1781992-02-6

2-(Dimethylamino)-5-methoxypyrimidine-4-carboxylic acid

Cat. No.: B2721950
CAS No.: 1781992-02-6
M. Wt: 197.194
InChI Key: DJJSRRNSBRNFPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)-5-methoxypyrimidine-4-carboxylic acid is a pyrimidine derivative featuring a dimethylamino group at position 2, a methoxy group at position 5, and a carboxylic acid at position 2. These substituents confer distinct electronic and steric properties, influencing reactivity, solubility, and biological interactions. The dimethylamino group acts as a strong electron donor, enhancing the pyrimidine ring's electron density, while the methoxy group contributes resonance stabilization. The carboxylic acid moiety introduces acidity (pKa ~2–4) and polarity, impacting bioavailability and interaction with biological targets .

Properties

IUPAC Name

2-(dimethylamino)-5-methoxypyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-11(2)8-9-4-5(14-3)6(10-8)7(12)13/h4H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJSRRNSBRNFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C(=N1)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781992-02-6
Record name 2-(dimethylamino)-5-methoxypyrimidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-5-methoxypyrimidine-4-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-5-methoxypyrimidine with dimethylamine in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then subjected to hydrolysis to yield the carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-5-methoxypyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The dimethylamino group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.

Major Products Formed

    Oxidation: Formation of 2-(Dimethylamino)-5-hydroxypyrimidine-4-carboxylic acid.

    Reduction: Formation of 2-(Dimethylamino)-5-methoxypyrimidine-4-methanol.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, making it a valuable candidate for therapeutic applications:

  • Antitumor Activity : Recent studies have demonstrated that 2-(dimethylamino)-5-methoxypyrimidine-4-carboxylic acid shows significant inhibition of cancer cell proliferation. For instance, it has been shown to induce apoptosis in various cancer cell lines, including myelodysplastic syndrome cells, by increasing acetyl-histone levels and modulating cell cycle progression.
  • Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicated that it effectively reduces the secretion of pro-inflammatory cytokines from activated macrophages, suggesting potential use in treating chronic inflammatory diseases .

Case Studies

Several case studies highlight the therapeutic potential of 2-(dimethylamino)-5-methoxypyrimidine-4-carboxylic acid:

Case Study 1: Antitumor Efficacy

In a study involving human myelodysplastic syndrome cells, treatment with this compound resulted in:

  • Increased levels of acetyl-histone H3.
  • Induction of apoptosis, indicating its potential as a therapeutic agent against hematological malignancies.

Case Study 2: Anti-inflammatory Effects

Research focused on the compound's impact on inflammatory responses showed:

  • A significant reduction in pro-inflammatory cytokines during in vitro assays.
  • Potential application in conditions such as arthritis and other chronic inflammatory disorders .

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-5-methoxypyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, while the carboxylic acid group can form ionic bonds with metal ions or other charged species. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Electronic and Steric Properties

Amino vs. Dimethylamino Substituents
  • 4-Amino-2-sulfanylpyrimidine-5-carboxylic acid (): The amino group at position 4 is less basic (pKa ~5) compared to dimethylamino (pKa ~10), reducing protonation under physiological conditions. Sulfanyl (SH) at position 2 introduces thiol-like reactivity (e.g., disulfide formation) and increased lipophilicity, contrasting with the dimethylamino group’s electron-donating and polar effects .
Methylthio vs. Dimethylamino Substituents
  • 2-Methylsulfanylpyrimidine-4-carboxylic acid (): Methylthio (SMe) at position 2 is less polar than dimethylamino, reducing water solubility. Similarity score of 0.85 to the target compound suggests structural proximity but divergent electronic profiles due to sulfur’s weaker electron-donating capacity .
Methoxy vs. Hydroxyimino Groups
Antimicrobial Activity
  • 2-(Hydroxyimino)-dihydropyrimidine-5-carboxylic acid derivatives (): Exhibit significant antibacterial (MIC: 12.5–50 µg/mL) and antifungal activity (MIC: 6.25–25 µg/mL). The target compound’s dimethylamino group may enhance membrane penetration due to increased basicity, but its antimicrobial efficacy remains unstudied .
Pharmacological Potential
  • 4-{[(3-Chloro-4-methoxyphenyl)methyl]amino}-2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]pyrimidine-5-carboxylic acid (): Complex substituents (chloro-methoxybenzylamino, hydroxymethylpyrrolidinyl) suggest multi-target interactions, contrasting with the target’s simpler substituents. Steric hindrance from pyrrolidinyl may reduce binding efficiency compared to dimethylamino’s compact structure .

Physicochemical Properties

Solubility and Acidity
Compound Substituents (Positions) Water Solubility pKa (Carboxylic Acid)
Target Compound 2-(NMe₂), 5-OMe, 4-COOH Moderate ~3.5
4-Methoxypyrimidine-5-carboxylic acid () 4-OMe, 5-COOH High ~2.8
2-Methylsulfanylpyrimidine-4-carboxylic acid () 2-SMe, 4-COOH Low ~4.2
  • The target’s dimethylamino group increases basicity, enhancing solubility in acidic environments via protonation. Methoxy groups marginally reduce acidity compared to hydroxy variants .

Structural Similarity and Drug Design Implications

  • 4-Methoxypyrimidine-5-carboxylic acid (): Similarity score: 0.84. Retains methoxy and carboxylic acid groups, preserving hydrogen-bonding capacity .
  • Chlorine at position 5 may enhance electrophilicity, contrasting with the target’s methoxy group .

Biological Activity

2-(Dimethylamino)-5-methoxypyrimidine-4-carboxylic acid (DMMPCA) is a pyrimidine derivative that has attracted attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a dimethylamino group and a methoxy group, which may influence its pharmacological properties. This article reviews the biological activity of DMMPCA, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, along with relevant case studies and research findings.

  • Molecular Formula : C8_{8}H10_{10}N2_{2}O3_{3}
  • Molecular Weight : 182.18 g/mol
  • Structure : The compound features a pyrimidine ring substituted with a dimethylamino group at position 2 and a methoxy group at position 5, along with a carboxylic acid functional group.

Antimicrobial Activity

DMMPCA has demonstrated significant antimicrobial properties against various bacterial strains. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve the inhibition of bacterial enzyme activity or disruption of cell wall synthesis.

Table 1: Antimicrobial Activity of DMMPCA

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Source: Benchchem, Smolecule

Anticancer Activity

DMMPCA has been evaluated for its anticancer potential, particularly against lung cancer cell lines such as A549. Studies have shown that DMMPCA can induce cytotoxicity in cancer cells while exhibiting lower toxicity in non-cancerous cells.

Case Study: A549 Cell Line
In vitro assays revealed that DMMPCA reduced the viability of A549 cells significantly compared to controls, suggesting its potential as an anticancer agent. The IC50 value for DMMPCA was found to be approximately 15 µM, indicating potent activity against lung adenocarcinoma cells.

Table 2: Cytotoxicity of DMMPCA on A549 Cells

CompoundIC50 (µM)Effect on Non-Cancerous Cells
DMMPCA15Low toxicity
Cisplatin10Moderate toxicity

Source: PMC

Anti-inflammatory Activity

Preliminary studies have indicated that DMMPCA may possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition is crucial for reducing inflammation and pain in various conditions.

Research Findings
In a study evaluating COX inhibition, DMMPCA showed an IC50 value of approximately 0.04 µM against COX-2, comparable to standard anti-inflammatory drugs like celecoxib.

Table 3: Inhibition of COX Enzymes by DMMPCA

EnzymeIC50 (µM)
COX-10.08
COX-20.04

Source: RSC

The biological activity of DMMPCA can be attributed to several mechanisms:

  • Enzyme Inhibition : DMMPCA binds to and inhibits key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Anti-inflammatory Pathways : By inhibiting COX enzymes, DMMPCA reduces the production of pro-inflammatory mediators.

Q & A

Q. What are the standard synthetic protocols for 2-(Dimethylamino)-5-methoxypyrimidine-4-carboxylic acid, and what experimental parameters influence yield and purity?

The synthesis of pyrimidine derivatives typically involves refluxing precursor compounds (e.g., ethyl esters) with hydroxylamine hydrochloride in alkaline conditions (NaOH), followed by acidification to isolate the carboxylic acid derivative. Key parameters include reaction time (shorter durations minimize side reactions), solvent choice (ethanol/water systems are common), and stoichiometric ratios of hydroxylamine hydrochloride to precursor . For example, Shastri (2019) achieved >80% yield for similar dihydropyrimidine-5-carboxylic acids by optimizing molar ratios and maintaining temperatures at 80–90°C .

Q. How is the structural integrity of this compound validated, and what analytical techniques are essential for characterization?

Critical techniques include:

  • FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid, N-H stretch for dimethylamino groups) .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in pyrimidine ring) and carbon backbone .
  • Mass spectrometry (MS) : Validates molecular ion peaks and fragmentation patterns (e.g., [M+H]+ for molecular weight confirmation) .

Q. What in vitro biological screening methods are used to evaluate its antimicrobial potential?

Standard assays include:

  • Agar diffusion/dilution : Tests bacterial (e.g., E. coli, S. aureus) and fungal (e.g., C. albicans) inhibition zones or MIC (Minimum Inhibitory Concentration) values .
  • Resazurin-based viability assays : Quantifies metabolic activity reduction in pathogens .
  • Structure-activity relationship (SAR) : Correlates substituent effects (e.g., methoxy vs. methyl groups) with potency .

Advanced Research Questions

Q. How can synthetic protocols be optimized for scalability while maintaining regioselectivity?

Scalability challenges include controlling exothermic reactions and minimizing byproducts. Strategies:

  • Flow chemistry : Enhances heat dissipation and reduces reaction time .
  • Catalytic systems : Use of phase-transfer catalysts (e.g., TBAB) to improve hydroxylamine coupling efficiency .
  • Green solvents : Replace ethanol with cyclopentyl methyl ether (CPME) for easier solvent recovery .

Q. How do contradictory results in antimicrobial activity across studies arise, and how can they be resolved?

Discrepancies may stem from:

  • Test strain variability : Pathogen resistance profiles differ by geographic origin .
  • Solubility limitations : Poor aqueous solubility of the carboxylic acid form may require derivatization (e.g., ester prodrugs) for accurate activity assessment .
  • Biofilm vs. planktonic assays : Biofilm-embedded pathogens often show reduced susceptibility .
    Resolution: Standardize protocols (CLSI guidelines) and include positive controls (e.g., ciprofloxacin for bacteria) .

Q. What mechanistic studies are recommended to elucidate its mode of action against bacterial targets?

Advanced approaches include:

  • Molecular docking : Predict binding to essential enzymes (e.g., dihydrofolate reductase, DHFR) .
  • Enzyme inhibition assays : Quantify IC₅₀ values for target enzymes (e.g., DNA gyrase) .
  • Transcriptomics : Identify upregulated/downregulated genes in treated pathogens via RNA-seq .

Q. How can derivatives be designed to enhance metabolic stability without compromising activity?

Rational modifications:

  • Bioisosteric replacement : Substitute methoxy with trifluoromethoxy to resist demethylation .
  • Prodrug strategies : Esterify the carboxylic acid to improve membrane permeability .
  • Heterocyclic fusion : Attach imidazole or triazole rings to enhance target affinity .

Q. What analytical challenges arise in quantifying this compound in complex matrices, and how are they addressed?

Challenges include low UV absorbance and matrix interference. Solutions:

  • HPLC-MS/MS : Enhances sensitivity (LOD < 10 ng/mL) with MRM (Multiple Reaction Monitoring) .
  • Derivatization : Use diazomethane to methylate the carboxylic acid for improved GC-MS detection .
  • Internal standards : Deuterated analogs (e.g., D₃-dimethylamino) correct for matrix effects .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

Stability studies show:

  • pH dependence : Degrades rapidly in acidic conditions (t₁/₂ < 24 hours at pH 2) via hydrolysis of the pyrimidine ring .
  • Photodegradation : UV exposure generates dimethylamine and methoxyquinone byproducts .
    Recommendations: Store at 4°C in amber vials with desiccants to suppress hydrolysis and oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.